N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide
Description
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a phenyl ring, substituted with a 4-methoxybenzamide group. The compound’s structure combines electron-rich aromatic systems (methoxy group) with a planar heterocyclic core, which may enhance interactions with biological targets through π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRCTUVCIBTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and hydrogen gas. Reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit specific signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide ()
- Structural Differences : The imidazo[1,2-a]pyridine core replaces the pyrimidine ring, introducing a bromo substituent at position 8 and a fluoro group on the phenyl ring.
- The fluoro group may improve metabolic stability compared to the methoxy substituent in the target compound .
- Synthesis : Prepared via palladium-catalyzed cross-coupling, similar to methods used for imidazo[1,2-a]pyrimidine derivatives .
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ()
- Structural Differences : A methyl group at position 7 of the imidazo[1,2-a]pyrimidine core and a fluoro substituent on the benzamide.
- Fluorine’s electronegativity may reduce electron density compared to the methoxy group, affecting target affinity .
Methyl (Z)-2-(2-oxo-4-(p-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino) acetate ()
- Structural Differences: A benzoimidazo[1,2-a]pyrimidinone core with a p-tolyl group and an ester side chain.
- Physical Properties : Melting point >300°C, indicating high thermal stability. Spectroscopic data (FT-IR: 1680 cm⁻¹ for C=O; ¹H NMR: δ 8.2–6.8 ppm for aromatic protons) differ from the target compound due to the extended conjugated system .
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide ()
- Structural Differences: Incorporates an acrylamide group and a morpholino-substituted phenyl ring.
- Implications: The acrylamide group enables covalent binding to cysteine residues in kinases, a mechanism absent in the non-reactive methoxybenzamide group of the target compound. Morpholino enhances solubility .
Data Tables
Table 1. Structural and Physical Properties of Selected Analogues
Key Research Findings
- Thermal Stability: Benzo-fused derivatives () exhibit higher melting points (>300°C), suggesting enhanced stability over non-fused imidazo[1,2-a]pyrimidines .
Biological Activity
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.37 g/mol
- IUPAC Name : this compound
The compound features a complex structure combining an imidazo[1,2-a]pyrimidine moiety and a methoxy-substituted phenyl group, which is hypothesized to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Imidazo[1,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate nitrogen-containing compounds.
- Coupling with the Methoxybenzamide : The final product is obtained via coupling reactions that introduce the methoxy group and complete the benzamide structure.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
These results suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies indicate selective activity against Gram-positive bacteria:
Such findings highlight its potential as a lead compound for developing new antimicrobial agents.
The mechanism of action for this compound is believed to involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation and survival. Detailed binding studies are necessary to elucidate its interaction with molecular targets such as DYRK1A and other related kinases, which are implicated in various signaling pathways associated with cancer progression.
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The study reported that the compound exhibited selective cytotoxicity towards MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting a favorable therapeutic index for further development .
Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The study highlighted its potential utility in treating infections caused by antibiotic-resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
